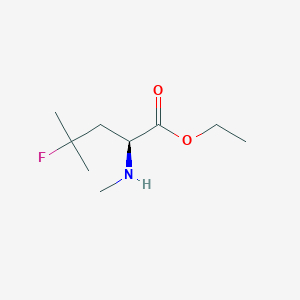
L-Leucine, 4-fluoro-N-methyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine, 4-fluoro-N-methyl-, ethyl ester is a synthetic derivative of the amino acid leucine. This compound is characterized by the presence of a fluorine atom, a methyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, 4-fluoro-N-methyl-, ethyl ester typically involves the following steps:
Fluorination: The introduction of a fluorine atom into the leucine molecule. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
N-Methylation: The methylation of the amino group in leucine. This step can be carried out using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).
Esterification: The conversion of the carboxylic acid group into an ethyl ester. This is typically done using ethanol (EtOH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
L-Leucine, 4-fluoro-N-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
L-Leucine, 4-fluoro-N-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of L-Leucine, 4-fluoro-N-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, while the ethyl ester group can improve its bioavailability. The compound may modulate protein synthesis and metabolic processes by acting on specific enzymes and signaling pathways.
相似化合物的比较
Similar Compounds
- L-Leucine, 4-fluoro-, methyl ester
- 4-Fluoro-L-leucine
- 4-Fluoro-N-methyl-L-leucine
Uniqueness
L-Leucine, 4-fluoro-N-methyl-, ethyl ester is unique due to the combination of its fluorine atom, N-methyl group, and ethyl ester functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it valuable for various research applications.
属性
| 156047-40-4 | |
分子式 |
C9H18FNO2 |
分子量 |
191.24 g/mol |
IUPAC 名称 |
ethyl (2S)-4-fluoro-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C9H18FNO2/c1-5-13-8(12)7(11-4)6-9(2,3)10/h7,11H,5-6H2,1-4H3/t7-/m0/s1 |
InChI 键 |
PBHMTEKMPXFSPD-ZETCQYMHSA-N |
手性 SMILES |
CCOC(=O)[C@H](CC(C)(C)F)NC |
规范 SMILES |
CCOC(=O)C(CC(C)(C)F)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


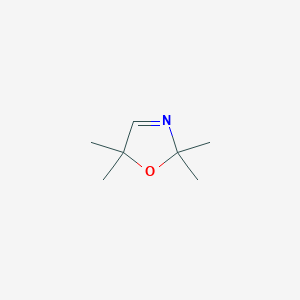
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/no-structure.png)
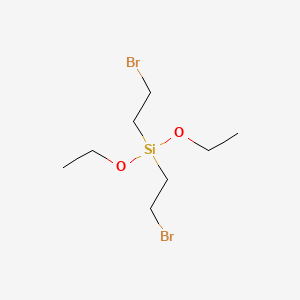

![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
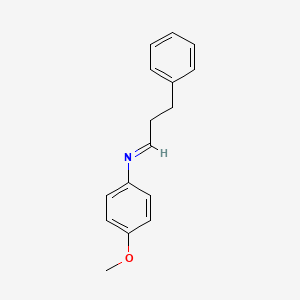

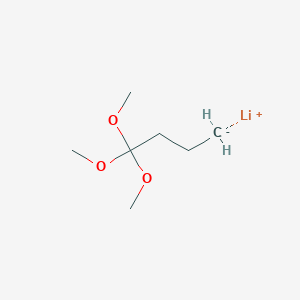
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
